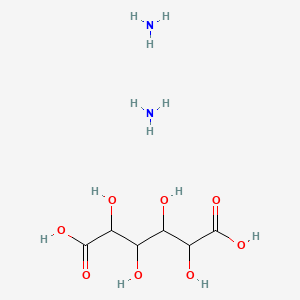
Diammonium meso-galactarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diammonium meso-galactarate can be synthesized through the oxidation of d-galacturonic acid. This process involves the use of oxidizing agents such as nitric acid or electrolytic oxidation . The reaction conditions typically include controlled temperature and pH to ensure the efficient conversion of d-galacturonic acid to meso-galactaric acid, which is then neutralized with ammonium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of biotechnological methods. Microbial conversion of d-galacturonic acid using engineered strains of microorganisms such as Aspergillus niger or Escherichia coli has been explored . These microorganisms are engineered to express specific enzymes that facilitate the oxidation of d-galacturonic acid to meso-galactaric acid, followed by neutralization with ammonium ions.
Analyse Des Réactions Chimiques
Types of Reactions: Diammonium meso-galactarate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be further oxidized using strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under controlled conditions.
Major Products Formed:
Oxidation: Further oxidation of this compound can lead to the formation of more oxidized derivatives.
Reduction: Reduction can yield partially reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Diammonium meso-galactarate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diammonium meso-galactarate involves its interaction with specific molecular targets and pathways. In microbial systems, it is metabolized through pathways involving enzymes such as galactarate dehydratase . This enzyme catalyzes the dehydration of meso-galactarate, leading to the formation of intermediates that are further processed in metabolic pathways. The compound’s chelating properties also enable it to bind to metal ions, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Diammonium meso-galactarate can be compared with other similar compounds such as:
Diammonium succinate: Both compounds are dicarboxylic acid salts, but diammonium succinate is derived from succinic acid.
Diammonium fumarate: Similar to this compound, this compound is a dicarboxylic acid salt but is derived from fumaric acid.
Diammonium adipate: This compound is derived from adipic acid and shares similar properties with this compound.
Uniqueness: Its ability to form gels and its role in microbial metabolism further distinguish it from other dicarboxylic acid salts .
Propriétés
Numéro CAS |
527-04-8 |
|---|---|
Formule moléculaire |
C6H13NO8 |
Poids moléculaire |
227.17 g/mol |
Nom IUPAC |
azane;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O8.H3N/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);1H3/t1-,2+,3+,4-; |
Clé InChI |
JLIUVUHOBNCPMC-UEXKISHTSA-N |
SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.N.N |
SMILES isomérique |
[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O.N |
SMILES canonique |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.N |
Key on ui other cas no. |
527-04-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


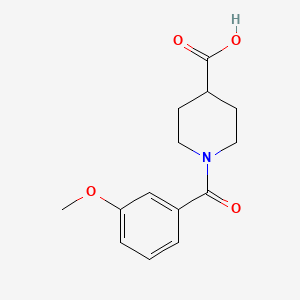

![2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B1607284.png)
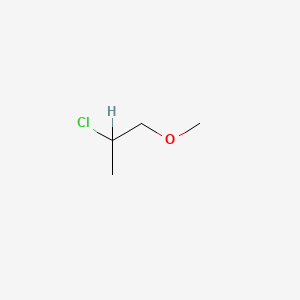
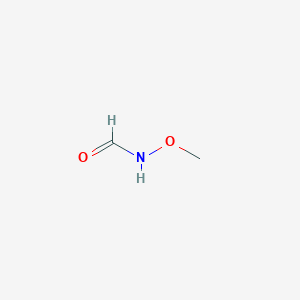

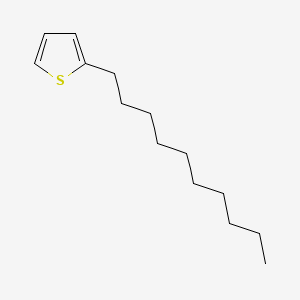
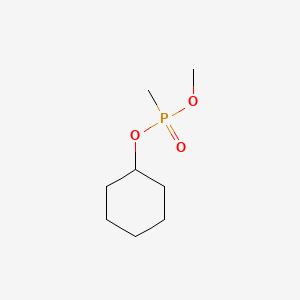


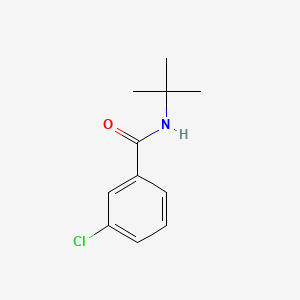

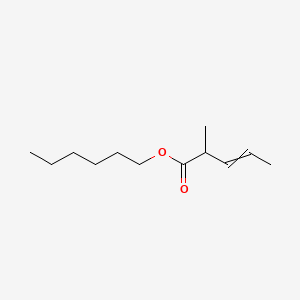
![(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one](/img/structure/B1607305.png)
